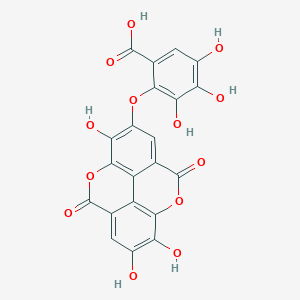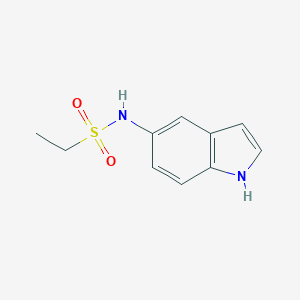
N-(1H-indol-5-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-5-yl)ethanesulfonamide, also known as indapamide, is a sulfonamide diuretic drug used to treat hypertension and edema. It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine output and decreased blood volume. In
Aplicaciones Científicas De Investigación
N-(1H-indol-5-yl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and diabetes. It has been shown to have antihypertensive effects in both animal and human studies, and may also have cardioprotective and neuroprotective properties. Additionally, N-(1H-indol-5-yl)ethanesulfonamide has been investigated for its potential to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes.
Mecanismo De Acción
N-(1H-indol-5-yl)ethanesulfonamide works by inhibiting the Na+/Cl- co-transporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and chloride ions and decreased water reabsorption. This results in increased urine output and decreased blood volume, which in turn lowers blood pressure.
Biochemical and Physiological Effects:
In addition to its diuretic effects, N-(1H-indol-5-yl)ethanesulfonamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which may contribute to its cardioprotective effects. It has also been shown to improve endothelial function and reduce oxidative stress in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-5-yl)ethanesulfonamide has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and its mechanism of action is well understood. However, it also has some limitations. It is a sulfonamide drug, which may limit its use in certain experimental settings. Additionally, its effects on other physiological systems, such as the nervous system, have not been extensively studied.
Direcciones Futuras
There are several future directions for research on N-(1H-indol-5-yl)ethanesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of hypertension and other cardiovascular diseases. Additionally, its effects on other physiological systems, such as the nervous system and immune system, warrant further investigation. Finally, the development of new synthetic methods for N-(1H-indol-5-yl)ethanesulfonamide may lead to improved therapeutic applications and increased understanding of its mechanism of action.
Propiedades
Número CAS |
141101-59-9 |
|---|---|
Nombre del producto |
N-(1H-indol-5-yl)ethanesulfonamide |
Fórmula molecular |
C10H12N2O2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
N-(1H-indol-5-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-2-15(13,14)12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11-12H,2H2,1H3 |
Clave InChI |
AALNXQUZNZCZND-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
SMILES canónico |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
Sinónimos |
5-ethanesulfonylamino-1H-indole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

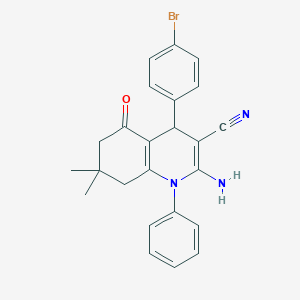

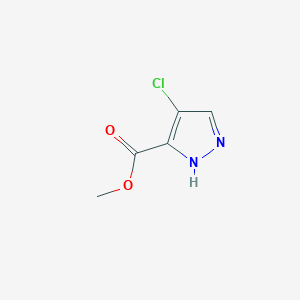
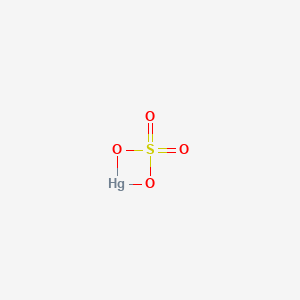
![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)

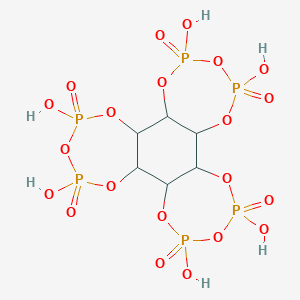


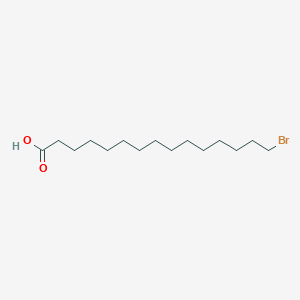

![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)
![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
